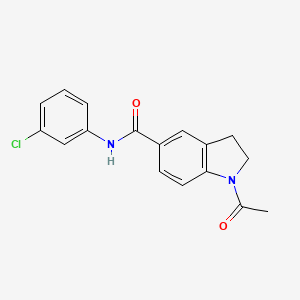![molecular formula C19H30N2O6 B1651265 Uridine, 5'-O-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-5,6-dihydro- CAS No. 1251752-58-5](/img/structure/B1651265.png)
Uridine, 5'-O-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-5,6-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5’-O-Geranyl-5,6-dihydrouridine is a natural product found in the bacterium Streptomyces. It is a derivative of 5,6-dihydrouridine, a modified nucleoside that results from the addition of two hydrogen atoms to uridine, making it a fully saturated pyrimidine ring with no remaining double bonds
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5’-O-geranyl-5,6-dihydrouridine can be achieved through the photoreduction of uridine in formamide. In this reaction, formamide acts both as a solvent and a reductant. The process involves the exposure of uridine to UV irradiation, which facilitates the reduction of the uridine to dihydrouridine .
Industrial Production Methods: While specific industrial production methods for 5’-O-geranyl-5,6-dihydrouridine are not well-documented, the general approach would involve optimizing the photoreduction process for large-scale production. This would include controlling reaction conditions such as temperature, UV exposure, and the concentration of formamide to maximize yield and purity.
化学反応の分析
Types of Reactions: 5’-O-Geranyl-5,6-dihydrouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uridine derivatives.
Reduction: Further reduction can lead to the formation of more saturated nucleoside derivatives.
Substitution: The geranyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or other transition metal catalysts.
Major Products: The major products formed from these reactions include various uridine derivatives with different functional groups, which can be further utilized in biochemical and pharmaceutical applications .
科学的研究の応用
5’-O-Geranyl-5,6-dihydrouridine has several applications in scientific research:
Chemistry: It is used as a model compound to study nucleoside modifications and their effects on RNA structure and function.
Industry: It may have applications in the synthesis of novel nucleoside analogs for use in pharmaceuticals and biotechnology.
作用機序
The mechanism of action of 5’-O-geranyl-5,6-dihydrouridine involves its incorporation into RNA molecules, where it affects the RNA’s structural conformation. The geranyl group provides additional hydrophobic interactions, which can influence the folding and stability of RNA. This compound is also known to inhibit specific enzymes, such as cytidine deaminase, by mimicking the transition state of the enzyme’s natural substrate .
類似化合物との比較
5,6-Dihydrouridine: The parent compound, which lacks the geranyl group, is commonly found in tRNA and rRNA and provides conformational flexibility.
5-Methyldihydrouridine: A methylated derivative that also affects RNA structure but has different biochemical properties.
Dihydrouracil: The corresponding nucleobase, which is a product of uracil reduction and is involved in pyrimidine metabolism.
Uniqueness: 5’-O-Geranyl-5,6-dihydrouridine is unique due to the presence of the geranyl group, which imparts distinct hydrophobic properties and potential for additional interactions within RNA molecules. This makes it a valuable tool for studying RNA modifications and their effects on RNA function and stability.
特性
CAS番号 |
1251752-58-5 |
|---|---|
分子式 |
C19H30N2O6 |
分子量 |
382.5 |
IUPAC名 |
1-[(2R,3R,4S,5R)-5-[[(2E)-3,7-dimethylocta-2,6-dienoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C19H30N2O6/c1-12(2)5-4-6-13(3)8-10-26-11-14-16(23)17(24)18(27-14)21-9-7-15(22)20-19(21)25/h5,8,14,16-18,23-24H,4,6-7,9-11H2,1-3H3,(H,20,22,25)/b13-8+/t14-,16-,17-,18-/m1/s1 |
InChIキー |
QCDIFQVKLAIJTJ-ZGFVZBPKSA-N |
SMILES |
CC(=CCCC(=CCOCC1C(C(C(O1)N2CCC(=O)NC2=O)O)O)C)C |
異性体SMILES |
CC(=CCC/C(=C/COC[C@@H]1[C@H]([C@H]([C@@H](O1)N2CCC(=O)NC2=O)O)O)/C)C |
正規SMILES |
CC(=CCCC(=CCOCC1C(C(C(O1)N2CCC(=O)NC2=O)O)O)C)C |
同義語 |
JBIR-68 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[1-(2,4-difluorophenyl)ethyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B1651186.png)


![N-(4-chlorophenyl)-2-[5-(isobutyrylamino)-6-oxo-3-phenylpyridazin-1(6H)-yl]butanamide](/img/structure/B1651195.png)
![N-(2,3-dimethylphenyl)-4-pyrrolo[1,2-a]quinoxalin-4-ylpiperazine-1-carboxamide](/img/structure/B1651196.png)
![4-[3-(3-methylbenzyl)-2-oxotetrahydropyrimidin-1(2H)-yl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B1651197.png)
![N-[(3,4-dimethoxyphenyl)methyl]-2-[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1651198.png)
![N-(3,5-dimethylphenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/structure/B1651202.png)
![N-[1,4-dimethyl-7-(4-methylpiperidin-1-yl)-2,3-dioxoquinoxalin-6-yl]-2-ethoxybenzamide](/img/structure/B1651203.png)
![N-(3,4-dimethoxybenzyl)-4-[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]butanamide](/img/structure/B1651204.png)

